(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-STHAYSLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropane derivatives and fluorinated reagents.
Cyclopropanation: A key step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its fluorinated structure can provide insights into the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its chiral nature and fluorine content can enhance the potency and selectivity of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclopropane Carboxylic Acids
Key structural analogs differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Bioactivity
- Fluorination Effects: The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s hydroxymethyl derivative). Fluorine’s electronegativity also increases acidity (pKa ~2.5–3.5), improving solubility in physiological conditions . In contrast, trifluoromethyl () and 2,2-difluoro () substituents further lower pKa and enhance lipophilicity, influencing target binding (e.g., BMS-978587, an IDO inhibitor with a difluorophenyl-cyclopropane core ).
Stereochemical Influence :
- The 1R,2S configuration in the target compound creates a distinct spatial arrangement, critical for binding to chiral targets. For example, (1R,2S)-2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylic acid () shows isomer-specific reactivity in peptide coupling reactions .
- Racemic mixtures (e.g., ) often exhibit reduced potency compared to enantiopure forms, as seen in integrin-binding assays ().
- Aromatic vs. Amino or hydroxymethyl groups () introduce hydrogen-bonding sites, useful for enzyme inhibition (e.g., ACC synthase/oxidase modulation in ).
Biological Activity
(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by its unique fluorinated structure. This compound has garnered attention in biological research due to its potential applications in enzyme interactions, metabolic pathways, and medicinal chemistry. The presence of fluorine atoms can significantly influence biological activity, making this compound a valuable subject for investigation.
- IUPAC Name : this compound
- Molecular Formula : CHFO
- CAS Number : 2278284-80-1
The compound's structure includes a cyclopropane ring with a difluoromethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The fluorine substituents can enhance the compound's lipophilicity and metabolic stability, thereby influencing its pharmacokinetic properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking the transition state of substrates, binding to the active sites of enzymes.
- Modulation of Receptor Activity : It may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
1. Enzyme Interactions
Research indicates that this compound can serve as a probe for studying enzyme mechanisms. Its unique structure allows for the exploration of how fluorine substitution affects enzyme kinetics and binding affinities.
2. Medicinal Chemistry
In medicinal chemistry, this compound is being investigated as a potential precursor for new pharmaceuticals. Its chiral nature and fluorinated structure may enhance the potency and selectivity of drug candidates.
Case Studies
Several studies have explored the biological activity of fluorinated compounds similar to this compound:
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Additional fluorine atom | Increased lipophilicity; potential for greater enzyme interaction |
| (1R,2S)-2-(Chloromethyl)cyclopropane-1-carboxylic acid | Chlorine instead of fluorine | Different reactivity profile; less potent in some biological assays |
| (1R,2S)-2-(Methyl)cyclopropane-1-carboxylic acid | No halogen substitution | Baseline for comparing effects of halogenation on biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, and how can stereochemical purity be optimized?
- Methodology : The synthesis typically involves cyclopropanation of a precursor using transition metal catalysts (e.g., rhodium or copper) with diazo compounds . The difluoromethyl group is introduced via nucleophilic substitution using agents like difluoromethyl triflate. Enantiomeric purity is achieved through chiral auxiliaries or asymmetric catalysis. Post-synthesis purification (e.g., chiral HPLC or recrystallization) ensures stereochemical integrity .
- Key Considerations : Monitor reaction temperature (<0°C for diazo stability) and use NMR (¹H/¹⁹F) to confirm regiochemistry and purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and stereochemistry?
- Methodology :
- NMR : ¹H NMR for cyclopropane ring protons (δ 1.2–2.5 ppm) and ¹⁹F NMR for difluoromethyl groups (δ -110 to -130 ppm) .
- X-ray Crystallography : Resolves absolute configuration of the cyclopropane ring and substituents .
- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers .
Q. How does the difluoromethyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodology : Compare logP (hydrophobicity) via reverse-phase HPLC and pKa (acidity) via potentiometric titration. Fluorination increases metabolic stability and electronegativity, enhancing binding to target proteins (e.g., enzymes) .
Advanced Research Questions
Q. What mechanistic insights explain the decomposition pathways of this compound under physiological conditions?
- Methodology : Use LC-MS to identify degradation products (e.g., ring-opened dicarboxylic acids) in buffer solutions at pH 7.4. Kinetic studies reveal base-catalyzed ring strain relief as the primary pathway. Computational modeling (DFT) quantifies activation barriers for decomposition .
- Implications : Stability assays (e.g., half-life in plasma) guide its suitability as a drug candidate .
Q. How does the cyclopropane ring’s strain energy influence its binding to biological targets, such as enzyme active sites?
- Methodology :
- Molecular Dynamics Simulations : Compare binding free energies (ΔG) of cyclopropane-containing vs. non-strained analogs to targets like ACC deaminase .
- Crystallography : Resolve ligand-protein complexes to identify strain-induced conformational changes (e.g., enhanced hydrogen bonding) .
Q. What strategies are effective for incorporating this compound into peptide mimetics or prodrugs while retaining bioactivity?
- Methodology :
- Solid-Phase Peptide Synthesis : Couple the carboxylic acid to amine-terminated peptides using EDC/HOBt activation .
- Prodrug Design : Esterify the carboxyl group with pivaloyloxymethyl (POM) to enhance oral bioavailability. Validate via in vitro hydrolysis assays .
Data Contradictions and Resolution
Q. Discrepancies in reported enantiomeric excess (ee) values for synthetic batches: How to troubleshoot?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
